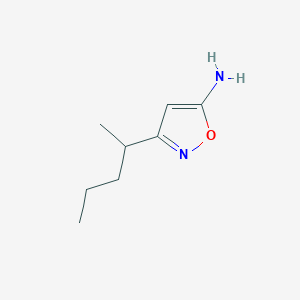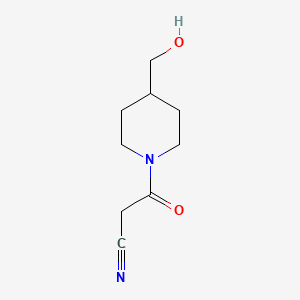
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine
Übersicht
Beschreibung
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine, commonly known as CLP, is a heterocyclic compound. It has a molecular formula of C11H16ClN3 and a molecular weight of 225.72 g/mol .
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine, has been a subject of interest in medicinal chemistry . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The InChI code for this compound is 1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 .Physical And Chemical Properties Analysis
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Pyridazine derivatives, such as “3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine”, have shown a wide range of pharmacological activities . They have been found to exhibit antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Medicinal Chemistry
These compounds have been identified as ‘privileged structures’ in medicinal chemistry . Many drug discovery programs utilize a pyridazine as a core scaffold . They have been utilized against a range of biological targets and physiological effects .
Agrochemical Applications
Various pyridazinone derivatives are well known as agrochemicals . They have been used as commercially drugs and agrochemicals . Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .
Antifungal Activities
Some pyridazine derivatives have shown good antifungal activities . They have been employed as plant virucides , fungicides , and insecticides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
Antitumor Agents
Pyridazine derivatives are also known to act as antitumor agents . They have been found to inhibit the growth of certain types of cancer cells .
Anti-Inflammatory Agents
These compounds have also been found to possess anti-inflammatory properties . They can be used to treat conditions characterized by inflammation .
Safety and Hazards
The safety information for 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
3-chloro-6-(2-ethylpiperidin-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-5-3-4-8-15(9)11-7-6-10(12)13-14-11/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKSGOXUHRKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)
![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)



![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)

![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)

amine](/img/structure/B1461440.png)
amine](/img/structure/B1461441.png)


